REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](=[N:9][OH:10])[NH2:8].[Cl:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17](Cl)=O>>[Cl:11][C:12]1[CH:16]=[CH:15][S:14][C:13]=1[C:17]1[O:10][N:9]=[C:7]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][N:1]=2)[N:8]=1
|
Name
|
|
Quantity
|
42.2 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(N)=NO
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC=C1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(SC=C1)C1=NC(=NO1)C1=NC=CN=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.4 mg | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |